molecular formula C6H10N4 B2875538 [1-(Triazol-1-yl)cyclopropyl]methanamine CAS No. 2287331-50-2

[1-(Triazol-1-yl)cyclopropyl]methanamine

Cat. No.: B2875538
CAS No.: 2287331-50-2
M. Wt: 138.174
InChI Key: WHCWZYBSTKKEHB-UHFFFAOYSA-N
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Description

[1-(Triazol-1-yl)cyclopropyl]methanamine: is a chemical compound that belongs to the class of triazole derivatives It is characterized by the presence of a triazole ring attached to a cyclopropyl group through a methanamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Triazol-1-yl)cyclopropyl]methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with triazole derivatives in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques ensures consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions: [1-(Triazol-1-yl)cyclopropyl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding triazole oxides, while reduction can produce triazole-substituted amines.

Scientific Research Applications

Chemistry: In chemistry, [1-(Triazol-1-yl)cyclopropyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .

Biology: The compound has shown potential in biological studies, particularly in the development of enzyme inhibitors and receptor modulators. Its triazole ring is known for its bioisosteric properties, making it a valuable scaffold in medicinal chemistry .

Medicine: In medicine, this compound derivatives are being explored for their therapeutic potential. They have been investigated for their antimicrobial, antifungal, and anticancer activities .

Industry: Industrially, the compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of [1-(Triazol-1-yl)cyclopropyl]methanamine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and receptor binding. The cyclopropyl group provides steric hindrance, affecting the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

  • [1-(Triazol-1-yl)ethyl]methanamine
  • [1-(Triazol-1-yl)propyl]methanamine
  • [1-(Triazol-1-yl)butyl]methanamine

Uniqueness: Compared to similar compounds, [1-(Triazol-1-yl)cyclopropyl]methanamine is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties.

Properties

IUPAC Name

[1-(triazol-1-yl)cyclopropyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c7-5-6(1-2-6)10-4-3-8-9-10/h3-4H,1-2,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHCWZYBSTKKEHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)N2C=CN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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